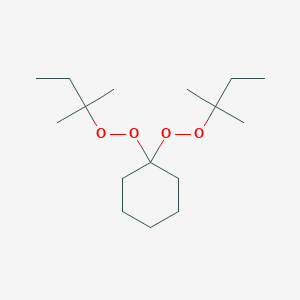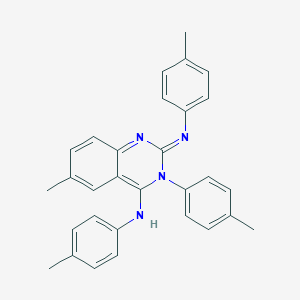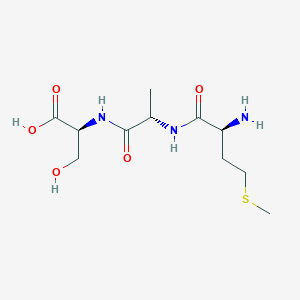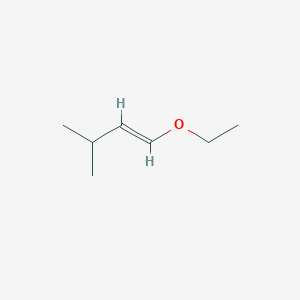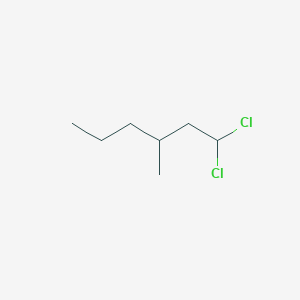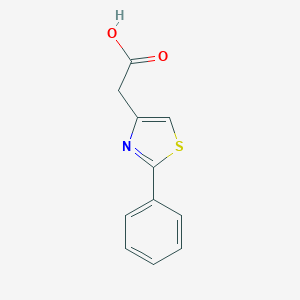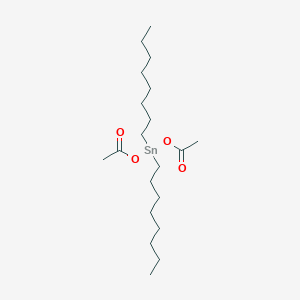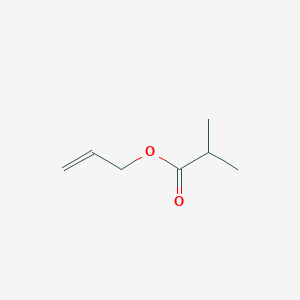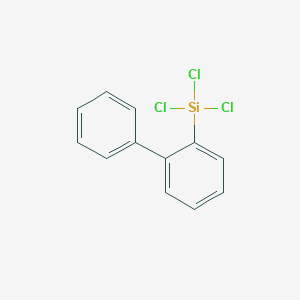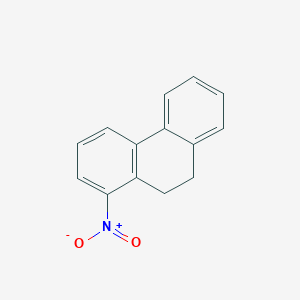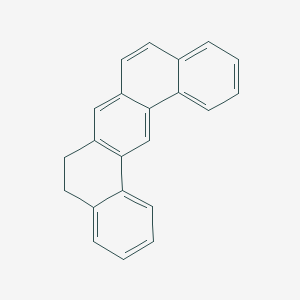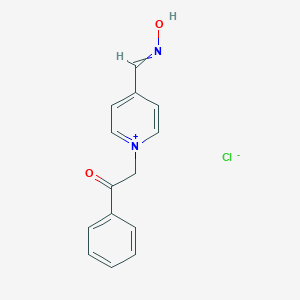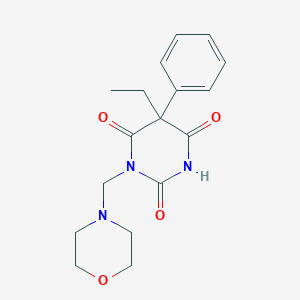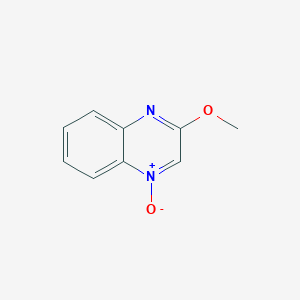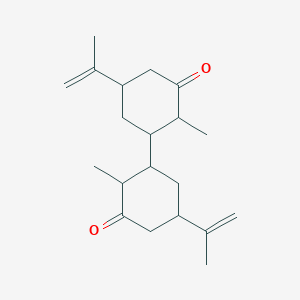
alpha-Dicarvelone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’-Bi-p-menth-8-ene]-6,6’-dione is a complex organic compound belonging to the class of terpenoids Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units This compound is characterized by its unique structure, which includes two p-menth-8-ene units connected at the 2,2’ positions and featuring ketone groups at the 6,6’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bi-p-menth-8-ene]-6,6’-dione typically involves the dimerization of p-menth-8-ene derivatives under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the dimeric structure.
Industrial Production Methods: In an industrial setting, the production of [2,2’-Bi-p-menth-8-ene]-6,6’-dione may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: [2,2’-Bi-p-menth-8-ene]-6,6’-dione can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the ketone groups, leading to the formation of various substituted derivatives. Reagents such as Grignard reagents (RMgX) are commonly used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ketones or alcohols.
Wissenschaftliche Forschungsanwendungen
[2,2’-Bi-p-menth-8-ene]-6,6’-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [2,2’-Bi-p-menth-8-ene]-6,6’-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes.
Vergleich Mit ähnlichen Verbindungen
p-Menth-8-ene: A monoterpene with a similar structure but lacking the dimeric and ketone features.
Ascaridole: A p-menthane monoterpenoid with a peroxy group, known for its antiprotozoal properties.
1,2-Epoxy-p-menth-8-ene: A compound with an epoxy group, used in various chemical reactions.
Uniqueness: [2,2’-Bi-p-menth-8-ene]-6,6’-dione is unique due to its dimeric structure and the presence of ketone groups at specific positions. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
18457-34-6 |
|---|---|
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
2-methyl-3-(2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexyl)-5-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C20H30O2/c1-11(2)15-7-17(13(5)19(21)9-15)18-8-16(12(3)4)10-20(22)14(18)6/h13-18H,1,3,7-10H2,2,4-6H3 |
InChI-Schlüssel |
GVMQRYCIHSDNRX-UHFFFAOYSA-N |
SMILES |
CC1C(CC(CC1=O)C(=C)C)C2CC(CC(=O)C2C)C(=C)C |
Kanonische SMILES |
CC1C(CC(CC1=O)C(=C)C)C2CC(CC(=O)C2C)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


